Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a methyl ester group through a methyl(1-oxo-3-phenylpropyl)amino linkage. This structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used in fragrances and as a solvent.
Dimethyl anthranilate: Another ester derivative with applications in the fragrance industry.
Uniqueness
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester is unique due to its specific chemical structure, which imparts distinct properties not found in simpler esters like methyl benzoate. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
207305-66-6 |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-19(16-11-7-6-10-15(16)18(21)22-2)17(20)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
BRSXMTVSVXCYMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.